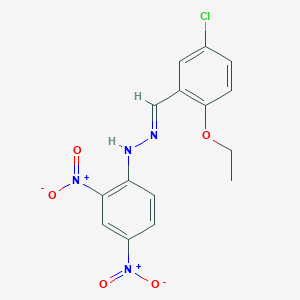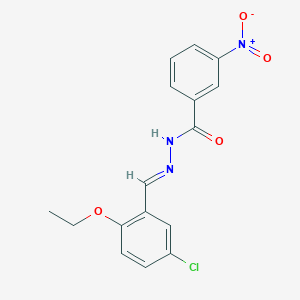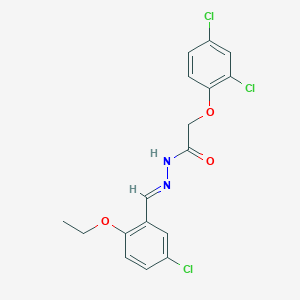![molecular formula C22H26ClN3O5S B298247 ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B298247.png)
ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate, commonly known as CBP-307, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
CBP-307 exerts its pharmacological effects by selectively inhibiting PDE4 isoforms, particularly PDE4D and PDE4B, which are highly expressed in various tissues and cells. PDE4 inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various cellular signaling pathways. This, in turn, leads to downstream effects such as inhibition of pro-inflammatory cytokine production, activation of anti-inflammatory pathways, and regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CBP-307 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. Additionally, CBP-307 has been shown to increase insulin sensitivity and glucose uptake in adipocytes, suggesting its potential use in the treatment of type 2 diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
CBP-307 has several advantages as a research tool for studying cellular signaling pathways and disease mechanisms. It is a highly selective and potent inhibitor of PDE4 isoforms, which allows for precise modulation of cellular processes. Additionally, CBP-307 has good pharmacokinetic properties, such as high oral bioavailability and long half-life, which makes it suitable for in vivo studies. However, like any other research tool, CBP-307 has certain limitations such as potential off-target effects and limited solubility in aqueous solutions.
Zukünftige Richtungen
CBP-307 has shown promising results in preclinical studies, and several potential therapeutic applications have been proposed. Future research should focus on further elucidating the molecular mechanisms of CBP-307 action, as well as its potential use in clinical settings. Additionally, the development of more potent and selective PDE4 inhibitors based on the CBP-307 scaffold could lead to the discovery of new drugs for various diseases. Lastly, the identification of biomarkers that predict response to CBP-307 treatment could help in patient selection and personalized medicine.
Synthesemethoden
The synthesis of CBP-307 involves the reaction of piperazine-1-carboxylic acid with N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycine ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain CBP-307 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CBP-307 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and obesity. It has been shown to inhibit the activity of a key enzyme called phosphodiesterase 4 (PDE4), which plays a crucial role in regulating cellular signaling pathways. By inhibiting PDE4, CBP-307 can modulate various cellular processes such as inflammation, immune response, and energy metabolism.
Eigenschaften
Produktname |
ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate |
|---|---|
Molekularformel |
C22H26ClN3O5S |
Molekulargewicht |
480 g/mol |
IUPAC-Name |
ethyl 4-[2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H26ClN3O5S/c1-2-31-22(28)25-14-12-24(13-15-25)21(27)17-26(16-18-8-10-19(23)11-9-18)32(29,30)20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3 |
InChI-Schlüssel |
SJUIEJCZTWSYJO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)

![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)


![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)

![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)
![2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298187.png)